Isopropyl carbamimidothioate sulfate

Description

For the purpose of this article, comparisons will focus on methyl carbamimidothioate sulfate and its analogs, given the available data.

Properties

Molecular Formula |

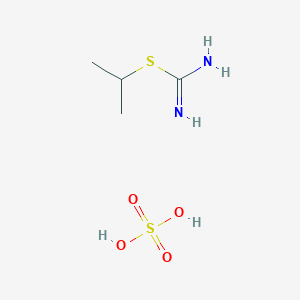

C4H12N2O4S2 |

|---|---|

Molecular Weight |

216.3 g/mol |

IUPAC Name |

propan-2-yl carbamimidothioate;sulfuric acid |

InChI |

InChI=1S/C4H10N2S.H2O4S/c1-3(2)7-4(5)6;1-5(2,3)4/h3H,1-2H3,(H3,5,6);(H2,1,2,3,4) |

InChI Key |

KRDKYFQYXWCYPK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)SC(=N)N.OS(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopropyl carbamimidothioate sulfate typically involves the reaction of isopropyl isothiocyanate with an appropriate amine in the presence of a base. One common method includes the use of aryl diazonium fluoroborates, aryl isothiocyanates, and amines, with triethylamine (Et3N) as the base at room temperature . This method is advantageous due to its mild reaction conditions and high efficiency.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced techniques such as catalyst-free tandem reactions and metal-free S-arylation can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Isopropyl carbamimidothioate sulfate undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

Substitution: Nucleophilic substitution reactions can replace the isopropyl group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the compound .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiols. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

Isopropyl carbamimidothioate sulfate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of isopropyl carbamimidothioate sulfate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. For example, it may inhibit viral replication by targeting viral enzymes or interfere with bacterial cell wall synthesis .

Comparison with Similar Compounds

Table 1: Key Properties of Carbamimidothioate Derivatives

Key Observations :

Reactivity and Substituent Effects: Methyl carbamimidothioate sulfate reacts with aromatic aldehydes and ethyl 2-cyanoacetate to form thiouracil derivatives (e.g., 4-aryl-2-(methylthio)-6-oxo-1,6-dihydropyrimidines) under mild methanol/NaOH conditions (70°C, 30 min) . The methyl group facilitates rapid cyclization due to its electron-donating nature. Ethyl carbamimidothioate undergoes [3+3] heterocyclization with fluorinated benzoyl chlorides to yield quinazolinones (e.g., 6,7,8-trifluoro-2-(ethylsulfanyl)quinazolin-4(3H)-ones), where the ethyl group enhances solubility in organic solvents . S-Benzylisothiourea hydrochloride produces benzylthio-substituted thiouracils, with the benzyl group improving crystallinity and stability .

Bonding and Stability :

- Carbamimidothioate moieties exhibit coplanar arrangements with bond lengths (C-N ~1.3 Å, C-S ~1.8 Å) influenced by π-conjugation and sp² hybridization, as seen in methyl carbamimidothioate sulfate derivatives . Ethyl analogs show similar bonding but may exhibit steric hindrance due to larger substituents.

Limitations and Challenges

- Methyl Carbamimidothioate Sulfate: Limited solubility in non-polar solvents restricts its use in certain syntheses.

- Ethyl Carbamimidothioate : Longer reaction times and moderate yields (70–80%) due to steric effects of the ethyl group .

- S-Benzylisothiourea Hydrochloride : Benzyl group removal in downstream reactions requires additional steps, increasing complexity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.